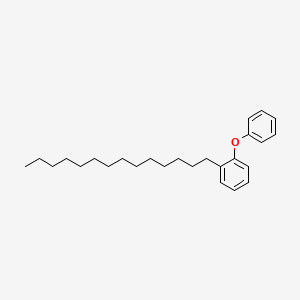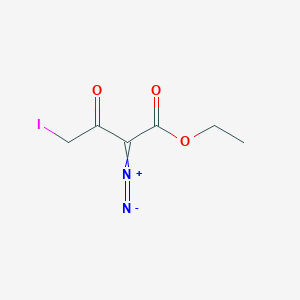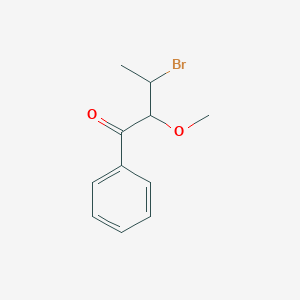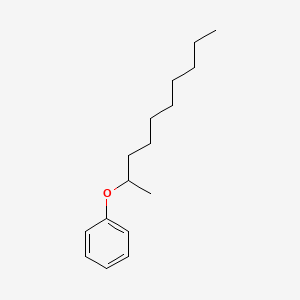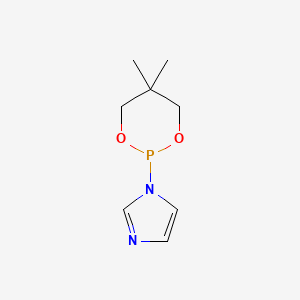
1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole is a compound that features a unique combination of a phosphorus-containing ring and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole typically involves the reaction of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane with an imidazole derivative under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane, and the temperature is maintained at a specific range to ensure the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole has several applications in scientific research:
Biology: The compound can be used to study enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of 1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole involves its ability to coordinate with metal ions through the phosphorus and nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological molecules through hydrogen bonding and van der Waals interactions, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-one: A similar compound with a phosphorus-containing ring but without the imidazole ring.
1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an imidazole ring.
Uniqueness
1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole is unique due to the presence of both the phosphorus-containing ring and the imidazole ring, which allows it to participate in a wide range of chemical reactions and coordinate with various metal ions. This dual functionality makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
83444-09-1 |
|---|---|
Formule moléculaire |
C8H13N2O2P |
Poids moléculaire |
200.17 g/mol |
Nom IUPAC |
1-(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl)imidazole |
InChI |
InChI=1S/C8H13N2O2P/c1-8(2)5-11-13(12-6-8)10-4-3-9-7-10/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
LRQZSSBZDYXWTK-UHFFFAOYSA-N |
SMILES canonique |
CC1(COP(OC1)N2C=CN=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14410817.png)

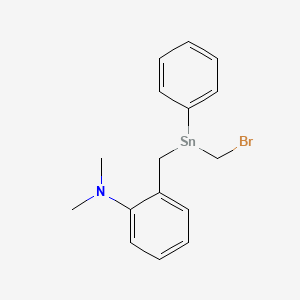
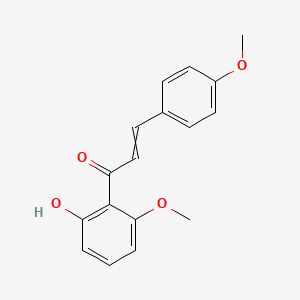
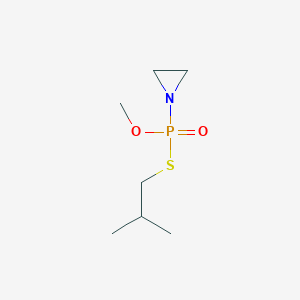
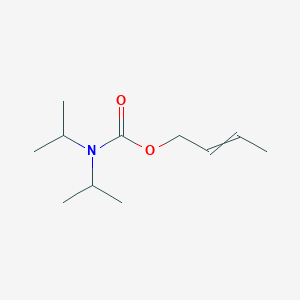
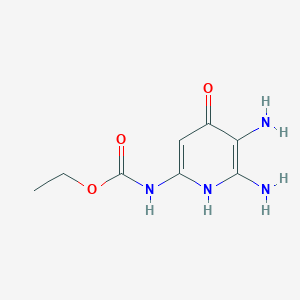
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
